molecular formula C96H72Fe2N8O9 B12092686 iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

Cat. No.: B12092686
M. Wt: 1593.3 g/mol
InChI Key: LSQWPPKHANYWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are compounds where a metal ion is coordinated to a porphyrin ring, a large, aromatic macrocycle. This specific compound features iron in the +3 oxidation state and is coordinated with a porphyrin ring substituted with four methoxyphenyl groups. These compounds are of significant interest due to their roles in various biological and industrial processes, including catalysis and photodynamic therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide typically involves the following steps:

    Synthesis of the Porphyrin Ring: The porphyrin ring is synthesized through the condensation of pyrrole with an aldehyde, such as 4-methoxybenzaldehyde, under acidic conditions. This reaction forms the tetrapyrrole macrocycle.

    Metalation: The synthesized porphyrin is then reacted with an iron(III) salt, such as iron(III) chloride, in the presence of a base. This step introduces the iron ion into the porphyrin ring, forming the metalloporphyrin complex.

    Oxidation State Adjustment: The oxidation state of the iron can be adjusted by treating the complex with appropriate oxidizing or reducing agents to achieve the desired iron(3+) state.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Porphyrin Precursors: Large-scale synthesis of the porphyrin ring and its derivatives.

    Efficient Metalation Techniques: Utilizing continuous flow reactors for the metalation step to ensure uniformity and efficiency.

    Purification: Employing chromatographic techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can reduce the iron center to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the iron center are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the solvent conditions.

Major Products

    Oxidation: Higher oxidation state iron complexes.

    Reduction: Lower oxidation state iron complexes.

    Substitution: New metalloporphyrin complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its ability to mimic the active sites of natural enzymes makes it valuable in biomimetic studies.

Biology

In biological research, iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is studied for its role in mimicking heme proteins. It is used to understand the mechanisms of oxygen transport and electron transfer in biological systems.

Medicine

The compound is explored for its potential in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising photosensitizer for targeting cancer cells.

Industry

In industrial applications, this compound is used in the development of sensors and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for industrial-scale reactions.

Mechanism of Action

The mechanism of action of iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide involves the coordination of the iron center with various substrates. The iron center can undergo redox reactions, facilitating electron transfer processes. In photodynamic therapy, the compound absorbs light, leading to the generation of singlet oxygen, which can induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin-22,24-diide: Similar structure but with carboxyphenyl groups instead of methoxyphenyl groups.

    Iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-sulfonatophenyl)porphyrin-22,24-diide: Contains sulfonatophenyl groups, offering different solubility and reactivity properties.

Uniqueness

Iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide is unique due to its methoxyphenyl substituents, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly suitable for applications in organic synthesis and photodynamic therapy.

Properties

Molecular Formula

C96H72Fe2N8O9

Molecular Weight

1593.3 g/mol

IUPAC Name

iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

InChI

InChI=1S/2C48H36N4O4.2Fe.O/c2*1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;;;/h2*5-28H,1-4H3;;;/q2*-2;2*+3;-2

InChI Key

LSQWPPKHANYWMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[O-2].[Fe+3].[Fe+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.